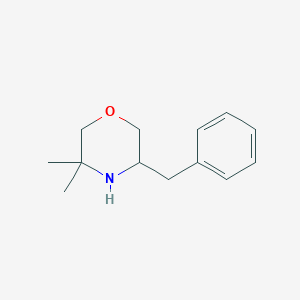

5-Benzyl-3,3-dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3,3-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)10-15-9-12(14-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOIUZXLUMQKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 3,3 Dimethylmorpholine and Its Advanced Analogues

Retrosynthetic Strategies and Precursor Design for 5-Benzyl-3,3-dimethylmorpholine

Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify potential starting materials. The core morpholine (B109124) ring can be deconstructed by cleaving the C-O and C-N bonds.

A primary disconnection strategy involves breaking the C4-C5 and C1-O bonds. This approach points to precursors such as an appropriately substituted 1,2-amino alcohol and a two-carbon electrophile. For the target molecule, this compound, this would suggest a precursor like 2-amino-2-methyl-3-phenylpropan-1-ol, which contains the necessary benzyl (B1604629) and gem-dimethyl groups at the future C5 and C3 positions, respectively. The remaining two carbons of the morpholine ring would be introduced by a C2 synthon, such as a 1,2-dihaloethane or a functional equivalent.

An alternative strategy focuses on disconnecting the C-N and C-O bonds on opposite sides of the ring (N4-C3 and C5-O). This leads to a different set of precursors. One such approach involves the assembly of a keto alcohol from an N-protected 1,2-amino alcohol and an α-bromo ketone, which then undergoes reductive etherification to form the morpholine ring. acs.org For the target compound, this could involve reacting an N-protected form of 1-amino-2-methyl-1-phenylpropan-2-ol (B2753025) with a bromo-substituted carbonyl compound.

A closely related analogue, (+/-)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, has been synthesized, and its structure suggests precursors derived from amino acids. nih.gov The synthesis of morpholine-2,5-diones often starts from α-amino acids which are reacted with α-halogenated acyl halides to form an N-(α-haloacyl)-α-amino acid intermediate that subsequently cyclizes. nih.gov This highlights the use of readily available chiral pool starting materials for constructing complex morpholine derivatives.

Direct and Indirect Synthetic Pathways for Morpholine Ring Formation

The construction of the morpholine ring can be achieved through various direct and indirect synthetic pathways, including annulation, cyclization, and multi-component reactions.

Annulation reactions provide a direct method for forming the morpholine ring by reacting a 1,2-amino alcohol with a reagent that provides the remaining two carbon atoms of the heterocycle. organic-chemistry.org A common method involves the N-alkylation of the amino alcohol followed by an intramolecular Williamson ether synthesis. However, direct alkylation with 1,2-dihalo derivatives can lead to low yields and side reactions. bris.ac.uk

To overcome these limitations, more efficient bis-electrophiles have been developed. For instance, vinyl sulfonium (B1226848) salts serve as effective reagents for a one-step annulation process with β-amino alcohols. bris.ac.uknih.gov The reaction proceeds via conjugate addition of one heteroatom, followed by proton transfer and subsequent intramolecular cyclization to furnish the morpholine ring in high yield. bris.ac.uk Another modern approach utilizes ethylene (B1197577) sulfate (B86663), which reacts with 1,2-amino alcohols in a simple, high-yielding, redox-neutral protocol to afford morpholines. organic-chemistry.org

Intramolecular cyclization is a powerful strategy for morpholine synthesis, with various catalytic systems developed to facilitate this transformation.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for constructing substituted morpholines. A notable method is the Pd-catalyzed carboamination, where an O-allyl ethanolamine (B43304) derivative reacts with an aryl or alkenyl halide. nih.gov This strategy allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov Another Pd-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Gold-Catalyzed Cyclization: Gold catalysts can efficiently promote the cyclization of alkynylamines and alkynylalcohols to form morpholine derivatives. rsc.orgrsc.org These reactions typically proceed with low catalyst loading (e.g., 1 mol%) under mild conditions, making it an attractive and efficient method. rsc.org

Copper-Promoted Cyclization: Copper(II) carboxylates have been shown to promote the intramolecular oxyamination of alkenes. nih.gov This reaction involves the addition of an alcohol and an amine across a double bond to form substituted morpholines, such as 2-aminomethyl morpholines, with good to excellent yields and diastereoselectivities. nih.gov

Iron-Catalyzed Cyclization: Iron(III) can catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholines involves the intramolecular reductive etherification of a keto alcohol intermediate. acs.org This keto alcohol can be assembled from an N-protected 1,2-amino alcohol and an α-bromo ketone. The subsequent cyclization, often mediated by a Lewis acid and a reducing agent like triethylsilane, proceeds with high stereoselectivity. acs.org

Table 1: Overview of Selected Cyclization Reactions for Morpholine Synthesis

| Catalytic System | Precursors | Key Features |

|---|---|---|

| Palladium(II) Acetate / P(2-furyl)₃ | O-allyl ethanolamines, Aryl/Alkenyl halides | Stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.gov |

| Gold(I) Chloride | Alkynylalcohols, Alkynylamines | Efficient with low catalyst loading (1 mol%). rsc.org |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | Stereoselective oxyamination of alkenes. nih.gov |

| Iron(III) Chloride | 1,2-amino ethers/alcohols with allylic alcohol | Diastereoselective C-O or C-N bond formation. organic-chemistry.org |

Multi-component reactions (MCRs), where three or more starting materials combine in a single operation, offer a highly efficient route to complex molecules like morpholines. nih.gov An efficient MCR for the synthesis of 2,2,6-trisubstituted morpholines involves the simple mixing of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. acs.org This process generates morpholine derivatives containing a chloride handle, which is useful for further chemical modifications. acs.org While classical MCRs like the Ugi or Passerini reactions are powerful tools in combinatorial chemistry, their direct application for the synthesis of simple morpholine rings is less common than specialized MCRs designed for specific heterocyclic systems. nih.gov

Stereoselective and Asymmetric Synthesis Approaches for Substituted Morpholines

Given the importance of chirality in bioactive molecules, the development of stereoselective and asymmetric methods for synthesizing substituted morpholines is crucial. nih.govsemanticscholar.org These approaches can be broadly categorized based on when the stereocenter is formed: before, during, or after the cyclization process. semanticscholar.orgresearchgate.netresearchgate.net

Asymmetric Hydrogenation: One of the most powerful "after cyclization" methods is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). nih.govrsc.org Using chiral catalysts, such as bisphosphine-rhodium complexes with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in high yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.orgrsc.org

Organocatalyzed Cyclization: Chiral 3-acylmethyl morpholines can be prepared through organocatalyzed intramolecular aza-Michael additions, which constitutes a "form the stereocenter during cyclization" strategy. semanticscholar.org

Photocatalytic Annulation: A modern approach utilizes visible-light photocatalysis for the diastereoselective annulation of readily available starting materials. nih.gov This method employs a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to even challenging tri- and tetra-substituted morpholines. nih.gov

The use of the chiral pool—readily available, inexpensive, and enantiomerically pure natural products—is a cornerstone of asymmetric synthesis. researchgate.net For morpholine synthesis, enantiopure 1,2-amino alcohols are particularly valuable starting materials. nih.gov

These chiral precursors can be derived from natural α-amino acids such as L-phenylalanine or serine. nih.govnih.govthieme-connect.com For example, a multi-step synthesis can convert these amino acids into the required O-allyl ethanolamine substrates for Pd-catalyzed cyclization, transferring the inherent stereochemistry of the starting material to the final morpholine product. nih.gov Similarly, other chiral pool materials like (S)-1,2-propanediol can be used to synthesize enantiopure functionalized morpholine fragments. thieme-connect.com This strategy ensures that the stereochemistry of the desired product is established from the outset, often simplifying the synthetic route and avoiding the need for chiral separations or complex asymmetric catalysts. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione |

| 1,2-amino alcohol |

| 1,2-dihaloethane |

| 2-amino-2-methyl-3-phenylpropan-1-ol |

| 2-aminomethyl morpholine |

| α-bromo ketone |

| α-halogenated acyl halide |

| Alkynylalcohol |

| Alkynylamine |

| Aprepitant |

| cis-3,5-disubstituted morpholine |

| cis-3-carbomethoxy-5-allylmorpholine |

| Dehydromorpholine |

| Epichlorohydrin |

| Ethylene sulfate |

| L-phenylalanine |

| Morpholine |

| Morpholine-2,5-dione (B184730) |

| N-(α-haloacyl)-α-amino acid |

| N-bromosuccinimide |

| Nosyl amide |

| O-allyl ethanolamine |

| Palladium(II) Acetate |

| Piperidine (B6355638) |

| P(2-furyl)₃ (Tris(2-furyl)phosphine) |

| (S)-1,2-propanediol |

| Serine |

| Triethylsilane |

Structural Elucidation and Conformational Analysis of 5 Benzyl 3,3 Dimethylmorpholine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 5-Benzyl-3,3-dimethylmorpholine. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of information to assemble a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to provide key information about the electronic environment, connectivity, and stereochemical relationships of the protons. The benzylic protons (H-7) are of particular interest. Due to the presence of a stereocenter at C-5, these two protons are diastereotopic and would likely appear as two distinct signals, forming a complex splitting pattern known as an AB quartet, with typical geminal coupling constants around 13-15 Hz. researchgate.net The five aromatic protons of the benzyl (B1604629) group would resonate in the typical downfield region of approximately 7.2-7.4 ppm. The protons on the morpholine (B109124) ring would appear at distinct chemical shifts influenced by the adjacent nitrogen and oxygen atoms. The two methyl groups at the C-3 position are also diastereotopic and are expected to present as two separate singlets.

¹³C NMR: The ¹³C NMR spectrum should show 13 distinct signals, corresponding to each unique carbon atom in the molecule, confirming the molecular asymmetry. The chemical shifts would be characteristic of the different carbon types: aromatic carbons of the benzyl ring, aliphatic carbons of the morpholine ring, the benzylic methylene (B1212753) carbon, and the two methyl carbons.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignment.

COSY would reveal proton-proton coupling networks, for instance, confirming the connectivity between the H-5 proton and the adjacent H-6 protons on the morpholine ring.

HMBC would establish long-range (2-3 bond) correlations between protons and carbons. A key correlation would be between the benzylic protons (H-7) and the C-5 carbon of the morpholine ring, unequivocally confirming the position of the benzyl substituent. Other vital correlations would exist between the methyl protons and the C-2 and C-3 carbons, and between the benzylic protons and the aromatic carbons.

Predicted ¹H and ¹³C NMR Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (2H) | ~3.6 - 3.8 | m |

| H-5 (1H) | ~2.8 - 3.1 | m |

| H-6 (2H) | ~2.4 - 2.7 | m |

| H-7 (Benzylic, 2H) | ~3.2, ~3.8 | AB quartet |

| C3-CH₃ (3H) | ~1.1 | s |

| C3-CH₃' (3H) | ~1.0 | s |

| Aromatic (5H) | ~7.2 - 7.4 | m |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~70-75 |

| C-3 | ~55-60 |

| C-5 | ~60-65 |

| C-6 | ~50-55 |

| C-7 (Benzylic) | ~58-63 |

| C3-CH₃ | ~25-30 |

| C3-CH₃' | ~22-27 |

| Aromatic C (Quaternary) | ~138-140 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion [M+H]⁺ with high precision. This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₉NO.

Fragmentation Analysis: In a tandem MS/MS experiment, the protonated molecule would be fragmented to yield characteristic product ions. The structure of this compound suggests several likely fragmentation pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C5-C7 bond, resulting in the formation of a stable benzyl cation or, more likely, a tropylium (B1234903) ion at m/z 91. nih.govacs.org This is a hallmark of benzyl-containing compounds. nih.govnist.gov

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage) is a characteristic fragmentation pathway for amines. This could involve the loss of a methyl group from C3 or ring opening.

Ring Cleavage: The morpholine ring itself can undergo fragmentation, potentially involving the loss of small neutral molecules like ethylene (B1197577) oxide.

Predicted Mass Spectrometry Fragmentation Data Table 3: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 206.1545 | [C₁₃H₂₀NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 190 | [M-CH₃]⁺ | Loss of a methyl group |

| 114 | [C₆H₁₂NO]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the morpholine and methyl groups would be observed just below 3000 cm⁻¹. acs.orgnih.gov

C-O-C Stretching: A strong, characteristic absorption band for the ether C-O-C asymmetric stretch is expected in the 1150-1085 cm⁻¹ region, which is typical for morpholine rings. nih.gov

C-N Stretching: The tertiary amine C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range and can be difficult to assign definitively as it may overlap with other absorptions.

Aromatic Overtones: Weak bands in the 2000-1650 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum. researchgate.net

Predicted Infrared Absorption Data Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1470-1440 | C-H Bend | CH₂ Scissoring, CH₃ Asymmetric Bend |

| 1125-1080 | C-O-C Asymmetric Stretch | Ether |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and conformational details. youtube.com In the absence of a published structure, the expected results can be inferred from studies on analogous molecules. iucr.orged.ac.uk

Crystal Structure Determination and Lattice Parameters

The first step in X-ray analysis is the determination of the unit cell, the smallest repeating unit of the crystal lattice. This is defined by the lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). nih.govnih.gov These parameters, along with the systematic absences in the diffraction pattern, determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. For a chiral molecule like this compound crystallizing as a racemate, a centrosymmetric space group (e.g., P2₁/c) would be expected.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure would provide a wealth of data on the molecule's geometry.

Conformation: The morpholine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. acs.orgnih.gov The bulky benzyl group at C-5 would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The gem-dimethyl groups at C-3 would have one methyl group in an axial position and the other in an equatorial position.

Bond Lengths and Angles: The C-C, C-O, and C-N bond lengths and angles within the morpholine ring are expected to be consistent with standard values for sp³-hybridized atoms in a heterocyclic system. iucr.orgresearchgate.net The internal C-O-C and C-N-C bond angles would be close to the tetrahedral angle of 109.5°, slightly distorted due to the constraints of the six-membered ring. researchgate.netnih.gov

Torsion Angles: Torsion angles (dihedral angles) define the three-dimensional shape of the ring. For a chair conformation, the endocyclic torsion angles would alternate in sign and have magnitudes typically in the range of 50-65°.

Predicted Crystallographic Data Table 5: Typical Bond Lengths and Angles for a Dimethylmorpholine Ring Fragment

| Parameter | Type | Typical Value |

|---|---|---|

| Bond Length | C-O | 1.42 - 1.44 Å |

| Bond Length | C-N | 1.45 - 1.48 Å |

| Bond Length | C-C | 1.51 - 1.54 Å |

| Bond Angle | C-O-C | 109 - 112° |

| Bond Angle | C-N-C | 109 - 112° |

| Bond Angle | O-C-C | 108 - 111° |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state, or their crystal packing, is governed by a variety of intermolecular forces. These forces, although weaker than covalent bonds, are crucial in determining the physical properties of a compound, including its melting point and solubility. For morpholine derivatives, hydrogen bonding often plays a significant role in their crystal lattice formation.

In analogous morpholine structures, such as the dione (B5365651) derivative (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, intermolecular hydrogen bonds have been observed to link molecules together. wikipedia.org Depending on the specific derivative, these hydrogen bonds can lead to the formation of different supramolecular structures, including centrosymmetric dimers and infinite chains. wikipedia.org For this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

| Interaction Type | Potential Role in this compound Crystal Packing |

| Hydrogen Bonding | The N-H group can act as a donor, and the O and N atoms as acceptors, leading to the formation of dimers or chains. |

| Van der Waals Forces | Contribute to the overall stability of the crystal lattice through non-specific attractive forces. |

| Steric Hindrance | The benzyl and dimethyl substituents influence the molecular packing to minimize steric clashes. |

Conformational Analysis of the Morpholine Ring System

The six-membered morpholine ring is not planar and can adopt several conformations to alleviate ring strain. The specific conformation adopted by this compound is a balance of torsional strain, angle strain, and steric interactions involving the substituents.

Like cyclohexane, the morpholine ring can theoretically exist in several conformations, with the most common being the chair, boat, and twist-boat forms.

Chair Conformation: This is generally the most stable conformation for six-membered rings as it minimizes both torsional and angle strain. In this conformation, the substituents can occupy either axial or equatorial positions.

Boat Conformation: This is a higher energy conformation due to torsional strain from eclipsing interactions and steric strain between the "flagpole" positions.

Twist-Boat (or Skew-Boat) Conformation: This is an intermediate conformation between the boat and chair forms. It is generally more stable than the pure boat conformation as it relieves some of the torsional and steric strain.

Studies on the related compound, (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, have shown that the morpholine ring can adopt a boat conformation that is distorted towards a twist-boat. wikipedia.org In some derivatives, a flattened envelope conformation, which is midway between a boat and an envelope, has also been observed. wikipedia.org

| Conformation | General Stability | Key Features |

| Chair | High | Staggered bonds, minimized torsional and angle strain. |

| Boat | Low | Eclipsing interactions, flagpole steric strain. |

| Twist-Boat | Intermediate | Reduced torsional and steric strain compared to the boat. |

The substituents on the morpholine ring have a profound effect on its preferred conformation, a phenomenon known as ring puckering. The large benzyl group at the 5-position and the gem-dimethyl groups at the 3-position will introduce significant steric interactions that influence the ring's geometry.

In the case of (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, the orientation of the benzyl group has been described as 'exo' or 'endo' relative to the morpholine ring. wikipedia.org An 'exo' position would place the benzyl group away from the ring, which is generally favored to reduce steric hindrance. Conversely, an 'endo' orientation would position it over the ring, potentially leading to transannular interactions. The gem-dimethyl group at the 3-position provides a significant steric anchor, which can restrict the conformational flexibility of the ring and influence the puckering. The presence of these bulky groups likely destabilizes a perfect chair conformation, favoring distorted or boat-like conformations to accommodate the substituents.

At room temperature, the different conformations of the morpholine ring are in a state of rapid equilibrium. This dynamic interconversion, often referred to as ring flipping, allows the molecule to sample various conformational states. For a substituted morpholine like this compound, the energy barriers between these conformations will determine the population of each state.

While specific experimental data on the dynamic conformational interconversions of this compound is not available in the reviewed literature, it is expected that the molecule would undergo rapid chair-to-chair or chair-to-twist-boat interconversions. The energy landscape of these processes would be significantly influenced by the steric demands of the benzyl and dimethyl substituents. Techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying these dynamic processes and determining the energetic barriers between the different conformational states.

Chemical Reactivity and Reaction Mechanisms of 5 Benzyl 3,3 Dimethylmorpholine

Reactions at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring of 5-Benzyl-3,3-dimethylmorpholine is a key center of reactivity, readily participating in N-alkylation, N-acylation, and the formation of salts and coordination compounds.

N-Alkylation and N-Acylation Reactions

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the creation of many bioactive compounds and materials. researchgate.net The nitrogen atom in morpholine derivatives can be alkylated or acylated to form quaternary ammonium (B1175870) salts or amides. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of the morpholine nitrogen suggests it would readily undergo such reactions. For instance, N-alkylation of morpholine with benzyl (B1604629) alcohols has been achieved using various catalysts, highlighting a sustainable and environmentally friendly approach. researchgate.net

In cases where the desired product is a cyclic hydrazone and isolation is complicated by volatility, in situ acylation can be performed. acs.org This indicates that the nitrogen atom is susceptible to acylation under appropriate conditions.

Reactivity at the Benzyl Moiety

The benzyl group attached to the morpholine ring introduces two additional sites of reactivity: the aromatic phenyl ring and the benzylic carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The alkyl group (the morpholine-containing substituent) attached to the ring is an ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. However, benzylic oxidation can convert this ortho-, para-directing alkyl group into a meta-directing carboxylic acid group, providing a useful synthetic strategy to alter the substitution pattern on the aromatic ring. masterorganicchemistry.com

Reactions at the Benzylic Carbon

The benzylic carbon, the carbon atom directly attached to both the phenyl ring and the morpholine ring, is particularly reactive due to the resonance stabilization of any radical or carbocation intermediate that may form at this position. masterorganicchemistry.comkhanacademy.org

Key reactions at the benzylic position include:

Free-Radical Bromination: The benzylic C-H bond is relatively weak, making it susceptible to free-radical halogenation, such as bromination with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com

Oxidation: The benzylic position can be oxidized to a carbonyl group or a carboxylic acid. masterorganicchemistry.com Milder oxidizing agents can yield a benzylic aldehyde or ketone, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will oxidize the benzylic carbon all the way to a carboxylic acid, provided there is at least one benzylic hydrogen present. masterorganicchemistry.com

Nucleophilic Substitution: If a leaving group is present at the benzylic position (e.g., a halide), it can be displaced by a nucleophile. khanacademy.org These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. khanacademy.org The stability of the benzylic carbocation favors the SN1 pathway. khanacademy.org

| Reaction Type | Reagent(s) | Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | 5-(Bromo(phenyl)methyl)-3,3-dimethylmorpholine |

| Mild Oxidation | e.g., MnO2 | (3,3-Dimethylmorpholin-5-yl)(phenyl)methanone |

| Strong Oxidation | KMnO4, H2CrO4 | Benzoic acid (cleavage of the C-C bond) |

| Nucleophilic Substitution (from a benzylic halide) | Nucleophile (e.g., -OH, -CN) | Substituted product at the benzylic carbon |

Table 1: Representative Reactions at the Benzylic Carbon

Reactivity at the C-Substituted Positions of the Morpholine Ring

The reactivity at the carbon atoms of the morpholine ring itself is generally lower than at the nitrogen or the benzylic position. However, substitution on the ring can influence its conformation and reactivity. For instance, in (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, the morpholine ring adopts a boat conformation. nih.govuzh.chscispace.comuzh.ch The presence of substituents can also lead to different puckering of the morpholine ring. nih.govuzh.chscispace.comuzh.ch

The synthesis of C-substituted morpholines can be achieved through various methods, such as the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which allows for the creation of stereodefined C-substituted morpholines. organic-chemistry.org Additionally, tandem reactions involving hydroamination and asymmetric transfer hydrogenation can produce enantiomerically enriched 3-substituted morpholines. organic-chemistry.org While these are methods for synthesis rather than reactions of a pre-existing this compound, they highlight the chemical transformations possible at the carbon skeleton of the morpholine ring.

Derivatization and Functionalization Strategies

The primary sites for derivatization on this compound are the nitrogen atom and, to a lesser extent, the carbon atoms of the morpholine ring.

N-Functionalization: The secondary amine is the most reactive site for functionalization. Standard reactions for secondary amines are applicable, including:

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or undergo reductive amination. N-alkylation of the parent morpholine with various alcohols has been achieved using a CuO–NiO/γ–Al2O3 catalyst in the gas phase, suggesting a viable route for introducing further substituents on the nitrogen of this compound. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-amides. For instance, morpholine reacts with benzoyl chloride to form N-benzoylmorpholine. nih.govnih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This has been demonstrated in the reaction of 4-(trimethylsilyl)morpholine (B79675) with sulfonyl fluorides. researchgate.net

N-Nitrosation: Morpholine can be derivatized by reaction with sodium nitrite (B80452) under acidic conditions to produce N-nitrosomorpholine, a stable and volatile derivative often used for analytical quantification. researchgate.net

C-Functionalization: Functionalization of the carbon skeleton is more challenging but can be achieved through various synthetic strategies, often by building the substituted ring system from acyclic precursors.

Palladium-Catalyzed Carboamination: A notable strategy for producing substituted morpholines is the palladium-catalyzed intramolecular carboamination of substituted ethanolamine (B43304) derivatives. This method has been used to synthesize cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov While this is a method to construct the ring, it highlights a pathway to access C5-substituted morpholines.

Synthesis from Substituted Precursors: The synthesis of the closely related (+/-)-6-benzyl-3,3-dimethylmorpholine-2,5-dione was achieved by the cyclization of a diamide (B1670390) precursor, which was in turn synthesized from DL-phenyllactic acid and a substituted 2H-azirin-3-amine. uzh.chscispace.com This dione (B5365651) could then be further derivatized at the carbonyl positions. For example, treatment with Lawesson's reagent converts the dione into its monothio and dithio analogues. uzh.chscispace.com

The table below summarizes potential derivatization reactions for the this compound scaffold based on known morpholine chemistry.

| Reaction Type | Reagent/Catalyst | Product Type | Relevant Analogue/System | Reference |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 | N-Alkylmorpholine | Morpholine | researchgate.net |

| N-Acylation | Benzoyl Chloride | N-Benzoylmorpholine | Morpholine | nih.govnih.gov |

| N-Nitrosation | Sodium Nitrite, Acid | N-Nitrosomorpholine | Morpholine | researchgate.net |

| C-H Functionalization | Not specified for this compound | - | - | |

| Ring Construction | Pd(OAc)2, P(2-furyl)3 | cis-3,5-disubstituted morpholines | N-aryl ethanolamines | nih.gov |

| Carbonyl Derivatization | Lawesson's Reagent | Thio- and Dithio-diones | 6-Benzyl-3,3-dimethylmorpholine-2,5-dione | uzh.chscispace.com |

Ring-Opening and Ring-Expansion Reactions (if applicable to non-polymeric contexts)

The morpholine ring is generally stable, but under certain conditions, it can undergo ring-opening or expansion reactions.

Ring-Opening Reactions:

Decomposition: Mechanistic studies on the decomposition of the parent morpholine molecule indicate that ring cleavage can occur, leading to smaller fragments like ethenol and ethenamine. acs.org

Reactions of Morpholine-2,5-diones: While often leading to polymers, the ring-opening of morpholine-2,5-dione (B184730) derivatives by organotin compounds can be terminated to form discrete, non-polymeric products. rsc.org For instance, the reaction of (3S,6S)-3-isopropyl-6-methyl-morpholine-2,5-dione with certain tin reagents leads to dimeric tin complexes containing the ring-opened morpholine unit. rsc.org

Photoredox-Catalyzed Ring-Opening: While not directly involving a morpholine, a novel photoredox-catalyzed ring-opening of cyclic ethers, such as tetrahydrofuran, by reaction with benzyl bromides has been reported. cas.cn This type of single-electron-transfer (SET) pathway could potentially be explored for morpholines, given their cyclic ether moiety.

Ring-Expansion Reactions:

There is limited direct evidence for ring-expansion reactions of this compound in non-polymeric contexts. However, related systems have shown this reactivity. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to a seven-membered 1,4-oxazepane (B1358080) derivative via a neighboring group participation mechanism involving an aziridinium (B1262131) cation intermediate.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound requires consideration of its conformational properties and the electronic effects of its substituents.

Kinetic Studies and Transition State Analysis

N-Alkylation Kinetics: A kinetic study of the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst determined the apparent activation energy to be 46.20 kJ mol⁻¹. researchgate.net The reaction follows pseudo-first-order kinetics under certain conditions. researchgate.net

Conformational Effects on Reactivity: The morpholine ring typically adopts a chair conformation. acs.org For the parent morpholine, both equatorial (Chair-Eq) and axial (Chair-Ax) conformers of the N-H bond exist, with the equatorial conformer being more stable. acs.org The presence of substituents can alter the conformational equilibrium and, consequently, the transition state energies of reactions. The 3,3-dimethyl groups on this compound would likely lock the ring in a specific chair conformation, influencing the accessibility of the nitrogen lone pair and the approach of reagents.

Transition State in Organocatalysis: Computational studies on morpholine-based organocatalysts in the 1,4-addition of aldehydes to nitroolefins have elucidated the transition state. nih.gov These studies highlight that the pyramidalization of the nitrogen atom in morpholine-enamines can decrease their nucleophilicity and reactivity compared to pyrrolidine-based catalysts. nih.gov

Transition State in Ring Synthesis: The stereochemical outcome of the Pd-catalyzed synthesis of cis-3,5-disubstituted morpholines is explained by a syn-aminopalladation of an alkene via a boat-like transition state. nih.gov

The following table presents kinetic and thermodynamic data for reactions of analogous morpholine systems.

| Reaction | System | Kinetic/Thermodynamic Parameter | Value | Reference |

| N-Methylation | Morpholine + Methanol | Apparent Activation Energy (Ea) | 46.20 kJ mol⁻¹ | researchgate.net |

| Conformational Stability | Morpholine | Energy Difference (Chair-Eq vs. Chair-Ax) | Chair-Eq is more stable | acs.org |

Influence of Substituent Effects on Reaction Pathways

The substituents on the morpholine ring—the C5-benzyl group, the C3-gem-dimethyl groups, and any N-substituent—exert significant steric and electronic effects that direct reaction pathways.

Steric Effects: The gem-dimethyl group at the C3 position provides significant steric hindrance. In the synthesis of 2- and 3-substituted morpholines, steric effects, specifically pseudo A¹,³ strain, were found to govern the diastereoselectivity of reactions. acs.org This strain influences the conformational preference of the morpholine ring in the products and, by extension, in the transition states leading to them. acs.org In this compound, this steric bulk would influence the approach of electrophiles to the nitrogen and could affect the regioselectivity of reactions on the ring itself.

Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the pKa of the nitrogen atom compared to piperidine (B6355638) and decreases the nucleophilicity of enamines derived from it. nih.govnih.gov The benzyl group at C5 is primarily an electronically neutral or weakly donating group, but its phenyl ring can participate in π-stacking interactions or be functionalized to modulate electronic properties. In a study on the ring-opening of 2-aziridinylmethyl radicals, it was found that substituents on the ring have a profound effect on the reaction pathway, with π-accepting groups favoring C-C cleavage. nih.gov By analogy, substituents on the benzyl group of this compound could influence the stability of potential radical or charged intermediates.

Conformational Influence of Benzyl Group: In the solid-state structure of the related (+/-)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, the benzyl substituent is found in a favored 'exo' position where the phenyl ring is positioned away from the morpholine ring. uzh.chnih.gov However, in a monothio derivative, the benzyl group adopts an 'endo' orientation, with the phenyl ring situated over the morpholine ring. uzh.chnih.gov This demonstrates that even subtle changes to the ring can alter the preferred conformation of the benzyl substituent, which would in turn affect its steric and electronic influence on reactivity.

Theoretical and Computational Investigations of 5 Benzyl 3,3 Dimethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and ground state energy of molecules. For morpholine (B109124) and its derivatives, the chair conformation is generally the most stable arrangement of the six-membered ring. acs.org Theoretical studies on various substituted morpholines consistently predict this chair-like structure as the global minimum on the potential energy surface. researchgate.net It is therefore highly probable that 5-Benzyl-3,3-dimethylmorpholine also adopts a chair conformation as its most stable ground state geometry. The benzyl (B1604629) and dimethyl substituents on the morpholine ring will influence the precise bond lengths, bond angles, and dihedral angles of this chair form. The bulky benzyl group at the C5 position is expected to preferentially occupy an equatorial position to minimize steric hindrance.

Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Theory

Frontier molecular orbital theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy gap between them is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

For morpholine derivatives, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, on the other hand, is generally distributed over the C-H and C-N antibonding orbitals. The introduction of a benzyl group at the C5 position would likely influence the electronic distribution. The aromatic ring of the benzyl group could participate in π-stacking interactions and its electron-withdrawing or -donating character, depending on the electronic environment, would modulate the energy of the frontier orbitals. A detailed DFT analysis would be required to precisely determine the energies and spatial distributions of the HOMO and LUMO for this compound.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While the chair conformation is expected to be the most stable, molecules are dynamic entities that can exist in various conformations. Molecular mechanics and molecular dynamics (MD) simulations are valuable tools for exploring the conformational landscape and understanding the flexibility of molecules.

Studies on the closely related compound, (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, have revealed that its morpholine ring can adopt a boat conformation which is distorted towards a twist-boat form. researchgate.net In this analogue, the benzyl substituent was found in a favored 'exo' position. researchgate.net The monothione derivative of this compound, however, exhibits a much flatter conformation that is intermediate between a boat and an envelope. researchgate.net These findings suggest that the conformational preferences of the morpholine ring can be significantly influenced by the nature of the substituents.

For this compound, it is plausible that in addition to the dominant chair conformation, other higher-energy conformers such as boat or twist-boat conformations could also be accessible. MD simulations would allow for the exploration of the conformational space by simulating the atomic motions over time, providing insights into the relative populations of different conformers and the energy barriers for their interconversion.

Table 1: Conformational Data for a Structurally Related Morpholine Derivative

| Compound | Morpholine Ring Conformation | Benzyl Group Orientation |

| (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione | Boat, distorted towards twist-boat | Exo |

| (+/-)-6-Benzyl-3,3-dimethyl-5-thioxomorpholin-2-one | Midway between boat and envelope | Endo |

Data sourced from a study on related morpholine diones and thiones, which provides insight into potential conformations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR) using Computational Methods (e.g., GIAO)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the characterization of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it would be possible to predict its 1H and 13C NMR spectra. Such predictions can aid in the assignment of experimental spectra and in the structural elucidation of the compound. For instance, the predicted chemical shifts of the protons and carbons in the morpholine ring and the benzyl group would be sensitive to the molecule's conformation.

Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. The calculated spectrum would show characteristic absorption bands for the various functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic and aliphatic parts, the C-N stretching, and the C-O-C stretching of the morpholine ring. Experimental IR studies on morpholine itself have identified characteristic peaks that can be compared with simulated spectra. acs.org

Computational Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted morpholines. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

For the synthesis of substituted morpholines, various methods have been developed, and computational studies have been employed to understand their mechanisms. For example, the palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines is proposed to proceed through a syn-aminopalladation of a boat-like transition state. nih.gov Other synthetic routes, such as the conversion of 1,2-amino alcohols to morpholines, have also been investigated, with mechanistic studies supporting a nucleophilic reaction pathway. organic-chemistry.org

While no specific computational studies on the reaction mechanisms involving this compound have been found, it is plausible that its synthesis could be modeled using DFT to determine the most favorable reaction pathways and to understand the factors controlling the stereoselectivity of the process. Such studies would be invaluable for optimizing synthetic protocols.

Analysis of Intermolecular Interactions and Solvation Effects

The interactions of a molecule with its environment, whether with other molecules of the same kind or with solvent molecules, are critical to its physical and chemical properties. Computational methods can be used to analyze these intermolecular interactions and to model the effects of solvation.

In the solid state, substituted morpholines can form intermolecular hydrogen bonds. For example, the dione (B5365651) and thione derivatives of 6-benzyl-3,3-dimethylmorpholine are linked into dimers or infinite chains through intermolecular hydrogen bonds. researchgate.net

In solution, the interaction with the solvent can significantly affect the conformation and reactivity of a molecule. Polarizable continuum models (PCM) are a common approach to simulate the bulk effect of a solvent by treating it as a continuous dielectric medium. youtube.comyoutube.com These models can be used to calculate the free energy of solvation and to study how the solvent influences the electronic structure and conformational equilibrium of this compound. For a molecule with both polar (morpholine ring) and non-polar (benzyl group) parts, the nature of the solvent would play a significant role in its behavior.

Applications and Broader Research Implications of 5 Benzyl 3,3 Dimethylmorpholine in Chemical Science

Role as a Versatile Synthetic Intermediate and Building Block

The morpholine (B109124) ring is a recognized privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. acs.org The subject compound, 5-benzyl-3,3-dimethylmorpholine, and its oxidized form, 6-benzyl-3,3-dimethylmorpholine-2,5-dione, serve as valuable intermediates for the construction of more complex molecular architectures.

The synthesis of 6-benzyl-3,3-dimethylmorpholine-2,5-dione itself highlights its nature as a synthetic target and building block. It can be prepared via a "direct amide cyclization" method, a process that has been widely employed for the creation of cyclic depsipeptides through lactone formation. This strategic cyclization underscores the utility of the morpholine core as a foundational element that can be elaborated upon. While the primary literature focuses on the synthesis of the dione (B5365651), this molecule, once formed, represents a stable, characterizable intermediate. Its benzyl (B1604629) and dimethyl substitutions provide specific steric and electronic properties that can influence subsequent reactions, making it a tailored building block for further synthetic endeavors.

Morpholine derivatives, in general, are pivotal in the synthesis of a wide array of functional molecules. e3s-conferences.org They are readily incorporated as amine reagents or can be constructed through various synthetic methodologies. acs.org This versatility allows for their use in creating diverse chemical libraries for various applications.

Application in the Synthesis of Complex Organic Molecules

While direct examples of the use of this compound as a starting material for the synthesis of other complex organic molecules are not extensively documented in the reviewed literature, its structural motifs are present in various bioactive compounds. The morpholine core is a key component in numerous pharmaceuticals.

The dione derivative, 6-benzyl-3,3-dimethylmorpholine-2,5-dione, can be considered a precursor for more elaborate structures. For instance, the dione functionality can potentially be selectively reduced or opened to reveal new functional groups for further chemical transformations. The presence of the benzyl group offers a site for modification through aromatic substitution or benzylic functionalization. Similarly, the dimethyl groups provide steric bulk that can direct the stereochemical outcome of subsequent reactions.

Contribution to Ligand Design in Catalysis (if applicable, non-biological)

Morpholine and its derivatives have found applications as catalysts and ligands in various chemical transformations. e3s-conferences.org Chiral morpholine derivatives, for example, have been employed in asymmetric synthesis. While specific catalytic applications of this compound are not detailed in the available literature, its structural features suggest potential in this area.

The nitrogen atom in the morpholine ring can act as a Lewis base and coordinate with metal centers, making it a candidate for ligand design in transition metal catalysis. The stereochemistry of substituted morpholines can be exploited to create chiral environments around a metal center, potentially inducing enantioselectivity in catalytic reactions. For instance, some morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions. frontiersin.org The specific steric hindrance provided by the benzyl and dimethyl groups in this compound could influence the selectivity and activity of a potential catalyst system.

Probe Molecule for Fundamental Mechanistic Studies

The conformational analysis of 6-benzyl-3,3-dimethylmorpholine-2,5-dione and its thio-derivatives provides significant insight into the fundamental stereochemical principles of six-membered heterocyclic rings. Such studies are crucial for understanding reaction mechanisms and predicting the behavior of related molecules.

Detailed crystallographic studies have revealed the preferred conformations of these molecules. For example, the morpholine ring of (+/-)-6-benzyl-3,3-dimethylmorpholine-2,5-dione adopts a boat conformation that is distorted towards a twist-boat. In contrast, its 5-monothione derivative has a flatter conformation, midway between a boat and an envelope. The orientation of the benzyl substituent also differs between these derivatives, being in an 'exo' position in the dione and an 'endo' position in the monothione.

These conformational preferences have a direct impact on the molecule's reactivity and interactions. acs.org Understanding the subtle energetic differences between various conformations is key to predicting reaction outcomes and designing molecules with specific three-dimensional structures. The study of how different substituents influence the puckering and conformational equilibrium of the morpholine ring in these specific compounds serves as a valuable case study for broader principles of conformational analysis. lumenlearning.comlibretexts.org

Conformational Details of 6-Benzyl-3,3-dimethylmorpholine Derivatives

| Compound | Morpholine Ring Conformation | Benzyl Group Orientation |

| (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione | Boat (distorted towards twist-boat) | Exo |

| (+/-)-6-Benzyl-3,3-dimethyl-5-thioxomorpholin-2-one | Midway between boat and envelope | Endo |

| (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dithione (Molecule 1) | Flattened envelope (distorted towards screw-boat) | - |

| (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dithione (Molecule 2) | Similar to monothione derivative | - |

Potential in Materials Chemistry (e.g., polymers, specialty chemicals, non-biomaterial)

The application of morpholine derivatives extends into materials chemistry, where they can be used as monomers for the synthesis of polymers with tailored properties. e3s-conferences.org Specifically, morpholine-2,5-diones are attractive monomers for the production of biodegradable materials known as polydepsipeptides. researchgate.netnih.gov These polymers are of interest for biomedical applications due to their potential for controlled degradation. acs.org

Given that 6-benzyl-3,3-dimethylmorpholine-2,5-dione is a member of the morpholine-2,5-dione (B184730) family, it holds potential as a monomer for the synthesis of novel polydepsipeptides. The incorporation of the benzyl and dimethyl groups into the polymer backbone would impart specific characteristics to the resulting material, such as altered hydrophobicity, thermal stability, and mechanical properties. The benzyl group, in particular, could enhance the thermal stability of the polymer.

The general utility of morpholine derivatives as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins further suggests a potential, though as yet unexplored, role for this compound in this field. e3s-conferences.org Its specific substitution pattern could offer advantages in the fine-tuning of polymer properties for specialty chemical applications.

Future Directions and Emerging Research Avenues for 5 Benzyl 3,3 Dimethylmorpholine Research

Exploration of Novel Synthetic Routes

The synthesis of morpholine (B109124) scaffolds is a well-established area of organic chemistry, but the drive for greater efficiency, selectivity, and milder reaction conditions continues to fuel innovation. For 5-Benzyl-3,3-dimethylmorpholine, future research will likely focus on moving beyond traditional multi-step procedures which can be inefficient.

Recent advancements in morpholine synthesis offer promising alternatives. One such method involves a simple, high-yielding, one or two-step redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govorganic-chemistry.org This approach is notable for its clean isolation of monoalkylation products from a simple SN2 reaction. nih.govorganic-chemistry.org Adapting this methodology for this compound would likely involve starting with a precursor such as 1-amino-2-methyl-3-phenylpropan-2-ol.

Other emerging synthetic strategies that could be applied include:

Tandem Reactions: A one-pot reaction combining hydroamination and asymmetric transfer hydrogenation could offer an efficient route to enantiomerically pure 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Photocatalytic Coupling: The use of an inexpensive organic photocatalyst under continuous flow conditions could provide a scalable method for coupling silicon amine protocol (SLAP) reagents with appropriate aldehydes to form the morpholine ring. organic-chemistry.org

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to yield morpholine structures in good yields. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Traditional Methods (e.g., Chloroacetyl Chloride) | Emerging Novel Routes (e.g., Ethylene Sulfate) |

|---|---|---|

| Number of Steps | Typically 3 steps | 1 or 2 steps chemrxiv.org |

| Reagent Hazard | Uses hazardous reagents like chloroacetyl chloride | Uses inexpensive and less hazardous reagents nih.gov |

| Reaction Type | Involves reduction steps (e.g., with aluminum/boron hydrides) | Redox-neutral process chemrxiv.org |

| Waste Generation | Higher waste due to more steps and reagents | Reduced waste chemrxiv.org |

| Efficiency | Often less efficient | Simple, high-yielding protocols reported nih.gov |

Advanced Spectroscopic Characterization Techniques and Method Development

While standard spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR are fundamental for confirming the identity of this compound, future research will necessitate more advanced methods to fully elucidate its three-dimensional structure, conformation, and dynamic behavior.

A key area for development is single-crystal X-ray diffraction. Although a crystal structure for this compound itself is not publicly available, research on the closely related derivative, (±)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione , provides a blueprint for such an investigation. uzh.chnih.govscispace.com In that study, X-ray crystallography revealed that the morpholine ring of the dione (B5365651) adopts a boat conformation distorted towards a twist-boat. uzh.chnih.gov Similar analysis of this compound would provide precise bond lengths, angles, and conformational details, including the orientation of the benzyl (B1604629) and dimethyl groups.

Future research should also incorporate:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming connectivity, especially in more complex derivatives.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can complement experimental data. These models can predict stable conformations, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts, providing a deeper understanding of the molecule's electronic structure and properties.

Integration of Machine Learning and AI in Compound Design and Property Prediction (non-biological)

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For this compound, these tools offer the potential to predict its physicochemical properties without the need for extensive laboratory experiments. chemrxiv.orgresearchgate.net

The core principle involves training algorithms on large datasets of known molecules and their properties. researchgate.netnih.gov Once trained, these models can make rapid predictions for new or uncharacterized compounds. For this compound, this could include:

Property Prediction: Using models like Graph Neural Networks (GNNs) or Random Forests to predict non-biological properties such as solubility, boiling point, melting point, viscosity, and chromatographic retention times. chemrxiv.org

Denoising and Pre-training: Advanced techniques involve pre-training models on large datasets of 3D molecular structures to learn meaningful representations. youtube.com This approach could be used to predict the molecule's energy and other 3D-dependent properties with high accuracy. youtube.com

Reaction Outcome Prediction: AI could be used to predict the most likely products, yields, and optimal conditions for new chemical transformations involving this compound.

Table 2: Potential Applications of AI/ML in Non-Biological Research

| Application Area | AI/ML Technique | Predicted Property / Outcome |

|---|---|---|

| Physicochemical Properties | Graph Neural Networks (GNNs), Deep Learning (DL) | Solubility, Melting Point, Boiling Point, Stability researchgate.netnih.gov |

| Structural Analysis | Denoising Autoencoders, Score-Matching | Low-energy 3D conformations, Molecular force fields youtube.com |

| Synthetic Chemistry | Reaction Prediction Algorithms | Potential reaction products, Synthetic accessibility scores |

Development of Sustainable Synthesis Practices

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will likely prioritize the development of more environmentally benign and safer synthetic routes.

A significant advancement in this area is the use of ethylene sulfate for morpholine synthesis, which presents numerous green advantages over traditional methods that often employ chloroacetyl chloride. chemrxiv.orgnih.govchemrxiv.org This newer methodology is a redox-neutral process, which eliminates the need for hydride reducing agents and their associated waste. chemrxiv.org The protocol is also more atom-economical, proceeding in fewer steps with high yields. nih.govchemrxiv.org

Key sustainable practices to be explored for the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like water, ethanol, or supercritical CO₂.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes biocatalysis or earth-abundant metal catalysis.

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption.

Investigation of New Chemical Transformations and Reactivity Patterns

Understanding the reactivity of this compound is crucial for discovering new derivatives and applications. Future research will explore novel chemical transformations based on the functional groups present in the molecule.

One example of such a transformation is demonstrated in the study of the related dione derivative, which was successfully converted to its monothio and dithio analogues using Lawesson's reagent . uzh.ch This highlights the potential for transforming the carbonyl groups in related structures.

For this compound itself, key areas for reactivity studies include:

Reactions at the Nitrogen Atom: The secondary amine in the morpholine ring is a key functional handle. Future studies could investigate its N-alkylation, N-acylation, N-arylation, and participation in transition-metal-catalyzed coupling reactions to generate a library of new derivatives.

Reactions of the Benzyl Group: The aromatic ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce new functional groups. The benzylic position could also be a site for radical reactions.

Ring-Opening Reactions: Investigating conditions that could lead to the selective cleavage of the morpholine ring could provide access to novel amino alcohol structures.

Complex Rearrangements: More complex reactivity, such as the acs.orgacs.org-sigmatropic rearrangements observed in related benzyl alkynyl ethers that lead to indanone structures, could be explored to see if analogous transformations are possible under specific conditions. nih.gov

Q & A

Basic: What are the standard synthetic routes for 5-Benzyl-3,3-dimethylmorpholine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of morpholine derivatives typically involves cyclization or substitution reactions. For analogs like 4-(5-phenyloxazol-2-yl)morpholine, refluxing in ethanol with a 1,3-diketone and amine precursors (e.g., morpholine) under catalytic conditions is common . Optimizing yield involves:

- Catalyst selection : Use TBTU (tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) to enhance coupling efficiency .

- Temperature control : Maintain reflux conditions (e.g., 80–90°C) to ensure complete reaction without decomposition.

- Solvent choice : Polar aprotic solvents like DMF improve solubility for intermediates .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) isolates the product effectively .

Table 1: Example Reaction Parameters for Morpholine Derivatives

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1,3-diketone + amine | TBTU/DIPEA | DMF | 80–90 | 82 |

| Brominated intermediate | PPh₃ | MeOH | 65–70 | 68 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy : Stretching vibrations for C–O (1100–1250 cm⁻¹) and N–C (1200–1300 cm⁻¹) confirm the morpholine backbone .

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 510.2062) validates molecular formula .

Advanced: How can researchers resolve contradictions in reaction pathway data when synthesizing derivatives of this compound?

Methodological Answer:

Contradictions often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. elimination). To resolve:

- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps .

- Kinetic studies : Vary reaction time and temperature to identify intermediate stability (e.g., brominated intermediates decompose above 70°C) .

- Computational modeling : DFT calculations predict favored pathways (e.g., steric effects from 3,3-dimethyl groups may hinder ring closure) .

Example: In the synthesis of oxathiole derivatives, unexpected products like 5-phenyl-1,3-oxathiole 3,3-dioxide arose due to base-induced elimination instead of substitution. Re-optimizing base strength (e.g., using weaker bases like NaHCO₃) mitigated this .

Advanced: What methodologies are recommended for assessing the purity and identifying related impurities in this compound?

Methodological Answer:

- HPLC-MS :

- Heavy metals testing : Digest 2 g of sample in HNO₃/HCl (3:1), then analyze via ICP-MS. Limit: ≤20 ppm Pb .

- Related substances : Spike samples with 5-Benzyl-3,6-dioxo-2-piperazineacetic acid (a common by-product) and quantify via UV detection at 254 nm .

Advanced: How do substituent modifications on the morpholine ring affect the compound's reactivity and stability under varying conditions?

Methodological Answer:

- Steric effects : 3,3-Dimethyl groups increase steric hindrance, reducing nucleophilic attack at nitrogen but improving thermal stability (e.g., higher mp for analogs like 4-benzyl-2-morpholinecarboxylic acid HCl, mp 244–245°C) .

- Electronic effects : Electron-withdrawing groups (e.g., fluorine at position 4) enhance electrophilicity, accelerating reactions like SNAr (nucleophilic aromatic substitution) .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via TLC or NMR to identify labile substituents (e.g., benzyl ethers hydrolyze under acidic conditions) .

Advanced: How can researchers design experiments to study the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatocyte incubation : Incubate 10 µM compound with human liver microsomes (HLM) in NADPH-regenerating buffer at 37°C. Sample at 0, 15, 30, 60, 120 min .

- LC-MS/MS analysis : Quantify parent compound depletion. Use internal standards (e.g., deuterated analogs) for normalization.

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.